2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid
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Overview
Description
2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a dimethylcarbamoyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid typically involves the introduction of the dimethylcarbamoyl group and the hydroxyl group onto the benzoic acid core. One common method involves the reaction of 3-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the dimethylcarbamoyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylcarbamoyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzoic acid: Lacks the dimethylcarbamoyl group, making it less versatile in chemical reactions.
2-(Dimethylcarbamoyl)benzoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
2-(Dimethylcarbamoyl)-3-hydroxybenzoic acid is unique due to the presence of both the dimethylcarbamoyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(dimethylcarbamoyl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11(2)9(13)8-6(10(14)15)4-3-5-7(8)12/h3-5,12H,1-2H3,(H,14,15) |
InChI Key |
FQTACZSACRYLKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1O)C(=O)O |
Origin of Product |
United States |
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